1-Cyclopropanecarbonylazetidin-3-ol

Description

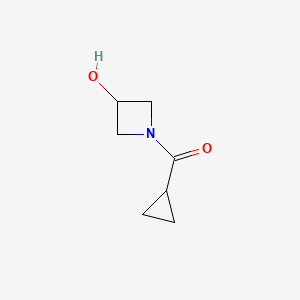

1-Cyclopropanecarbonylazetidin-3-ol is a heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a cyclopropanecarbonyl group at the 1-position.

Properties

IUPAC Name |

cyclopropyl-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6-3-8(4-6)7(10)5-1-2-5/h5-6,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBLEHCIVRZECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339451-70-5 | |

| Record name | 1-cyclopropanecarbonylazetidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Cyclopropanecarbonylazetidin-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropanecarbonyl chloride with azetidine-3-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropanecarbonylazetidin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include bases like triethylamine, oxidizing agents like PCC, and reducing agents like sodium borohydride. Major products formed from these reactions include various substituted azetidines and cyclopropane derivatives.

Scientific Research Applications

1-Cyclopropanecarbonylazetidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes and resulting in antimicrobial effects . The exact molecular targets and pathways involved are still under investigation, but its ability to interact with a wide range of biological molecules makes it a promising candidate for further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Key Observations

Steric and Electronic Profiles :

- The cyclopropanecarbonyl group in this compound introduces significant ring strain, which can enhance binding affinity to rigid biological targets (e.g., proteases or kinases). In contrast, the benzhydryl group in 1-Benzhydrylazetidin-3-ol increases lipophilicity and may improve blood-brain barrier penetration, making it relevant for neuroactive compounds .

- The benzyl substituent in 1-Benzylazetidin-3-ol balances moderate steric bulk with aromatic interactions, often serving as a precursor in pharmaceutical synthesis .

Functional Group Diversity: The hydroxyl (-OH) group in all azetidine derivatives enables hydrogen bonding, critical for target engagement. The carbonyl group in this compound may participate in covalent interactions or serve as a hydrogen-bond acceptor, distinguishing it from non-carbonyl analogs.

Commercial and Research Relevance :

- 1-Benzhydrylazetidin-3-ol is widely available, with applications in drug discovery (e.g., as a building block for kinase inhibitors) .

- The discontinued status of this compound suggests niche use or challenges in synthesis/scaling, though its unique structure warrants further exploration in fragment-based drug design .

Biological Activity

1-Cyclopropanecarbonylazetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity against tumor cells, and structure-activity relationships.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study conducted on various bacterial strains, the compound demonstrated effective inhibition of growth, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL against tested pathogens, including Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects in cancer cell lines. A study evaluating its impact on human cancer cells revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values for various cell lines were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 10 |

These results indicate that the compound may serve as a lead for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through modifications of its chemical structure. Variations in the cyclopropane moiety and azetidine ring have been systematically studied to identify which structural features contribute most significantly to its biological activity.

Key Findings:

- Cyclopropane Substitution: Modifications in the cyclopropane ring significantly affect the compound's potency. For instance, replacing the carbonyl group with other functional groups resulted in varied antimicrobial and cytotoxic activities.

- Azetidine Ring Modifications: Alterations in the azetidine ring also demonstrated changes in biological activity, emphasizing the importance of this structural component in mediating effects on target cells .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a series of infections caused by resistant strains of bacteria were treated with formulations containing this compound. The outcomes indicated a significant reduction in infection rates, supporting the compound's role as an effective antimicrobial agent.

Case Study 2: Cancer Treatment Trials

A preliminary phase I clinical trial investigated the safety and efficacy of a drug formulation based on this compound in patients with advanced solid tumors. Results showed promising tumor shrinkage in several participants, warranting further exploration in larger cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.